2-(3-(5-Bromo-2-methylphenoxy)propyl)isoindoline-1,3-dione
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Overview
Description
2-(3-(5-Bromo-2-methylphenoxy)propyl)isoindoline-1,3-dione is a complex organic compound characterized by the presence of an isoindoline-1,3-dione core structure substituted with a 3-(5-bromo-2-methylphenoxy)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(5-Bromo-2-methylphenoxy)propyl)isoindoline-1,3-dione typically involves multiple steps. One common approach starts with the condensation of an aromatic primary amine with maleic anhydride to form the isoindoline-1,3-dione scaffold The reaction conditions often include the use of solvents like toluene and catalysts such as SiO2-tpy-Nb to achieve moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly and cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
2-(3-(5-Bromo-2-methylphenoxy)propyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 5-bromo-2-methylphenoxy group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoindoline-1,3-dione core.
Condensation Reactions: The compound can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions typically involve the use of solvents like ethanol or dichloromethane and may require heating or the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can modify the oxidation state of the isoindoline-1,3-dione core.
Scientific Research Applications
2-(3-(5-Bromo-2-methylphenoxy)propyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is explored for its potential use in the development of new materials, such as polymers and photochromic materials.
Mechanism of Action
The mechanism of action of 2-(3-(5-Bromo-2-methylphenoxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromopropyl)isoindoline-1,3-dione: This compound shares the isoindoline-1,3-dione core but has a different substituent group.
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Another similar compound with a different substituent group, highlighting the diversity of isoindoline-1,3-dione derivatives.
Uniqueness
2-(3-(5-Bromo-2-methylphenoxy)propyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[3-(5-bromo-2-methylphenoxy)propyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO3/c1-12-7-8-13(19)11-16(12)23-10-4-9-20-17(21)14-5-2-3-6-15(14)18(20)22/h2-3,5-8,11H,4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJAXRYOLZXRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OCCCN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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